molecular formula C10H10N2O B3244996 7-Methoxy-2-methylquinazoline CAS No. 16499-41-5

7-Methoxy-2-methylquinazoline

Cat. No.: B3244996
CAS No.: 16499-41-5
M. Wt: 174.20 g/mol
InChI Key: GVKLOSOKXIHFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-methylquinazoline (CAS 16499-41-5) is a quinazoline derivative supplied for scientific research and development. Quinazoline is a bicyclic heterocyclic compound formed from the fusion of a benzene ring and a pyrimidine ring, and its scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological and pharmacological applications . Quinazoline-based compounds, including various methoxy and methyl-substituted derivatives, are extensively investigated for their potential as anticancer agents. Research indicates that such compounds can function through multiple mechanisms, including acting as adenosine receptor antagonists and as core structures in the development of histone deacetylase (HDAC) inhibitors . HDACs are enzymes that are overexpressed in several human cancers and play a critical role in regulating gene expression, making them attractive targets for cancer therapy . Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline pharmacophore, underscoring the significant research value of this class of compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals.

Properties

IUPAC Name

7-methoxy-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-11-6-8-3-4-9(13-2)5-10(8)12-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKLOSOKXIHFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CC(=CC2=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308256
Record name 7-Methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-41-5
Record name 7-Methoxy-2-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2-methylquinazoline for Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its rigid architecture and versatile substitution points allow it to serve as a potent pharmacophore for a multitude of biological targets. Quinazoline derivatives have been successfully developed into approved drugs for various indications, including cancer (e.g., Gefitinib, Erlotinib), hypertension (e.g., Prazosin), and benign prostatic hyperplasia (e.g., Alfuzosin).[2][3] The majority of research has centered on their role as protein kinase inhibitors, where the quinazoline core adeptly mimics the adenine ring of ATP, enabling competitive binding at the enzyme's active site.[1][4]

This guide focuses on a specific, yet representative, member of this class: 7-Methoxy-2-methylquinazoline . We will dissect its core chemical properties, explore synthetic strategies, and analyze its reactivity from the perspective of a medicinal chemist aiming to generate novel, biologically active analogues. By understanding the influence of the 7-methoxy and 2-methyl substituents, researchers can make informed decisions in the design and execution of drug discovery campaigns.

Section 1: Core Physicochemical and Structural Attributes

The unique arrangement of substituents on the 7-Methoxy-2-methylquinazoline core dictates its fundamental physicochemical behavior, influencing properties from solubility to target engagement.

Molecular Architecture and Electronic Profile

The structure combines an electron-donating methoxy group (-OCH₃) at the 7-position and a weakly electron-donating methyl group (-CH₃) at the 2-position.

  • 7-Methoxy Group: This group significantly influences the electron density of the entire ring system. Through a positive mesomeric effect (+M), it enriches the benzene portion of the scaffold, particularly at the ortho (C6) and para (C8) positions, making them more susceptible to electrophilic attack. This electronic contribution is a critical factor in its interactions with biological targets.

  • 2-Methyl Group: The methyl group at the C2 position provides a steric component and can influence the molecule's metabolic stability and lipophilicity. Its presence is a key differentiator from many first-generation kinase inhibitors that are unsubstituted at this position.

G mol 7-Methoxy-2-methylquinazoline G cluster_0 Synthetic Workflow SM 2-Amino-4-methoxybenzonitrile INT1 N-(2-cyano-5-methoxyphenyl)acetamide SM->INT1 Acetic Anhydride, Pyridine PRODUCT 7-Methoxy-2-methylquinazoline INT1->PRODUCT 1. H₂/Raney Ni 2. Cyclization

Caption: Proposed synthetic workflow for 7-Methoxy-2-methylquinazoline.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established procedures for synthesizing substituted quinazolines. [3]It offers a reliable method for laboratory-scale preparation.

Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile

  • Reagents & Setup: To a solution of 2-amino-4-methoxybenzonitrile (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.

  • Workup: Pour the mixture into ice-water. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(2-cyano-5-methoxyphenyl)acetamide.

    • Causality Insight: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the acylation reaction to completion.

Step 2: Reductive Cyclization

  • Reagents & Setup: Dissolve the N-(2-cyano-5-methoxyphenyl)acetamide (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel (approx. 10% w/w).

  • Reaction: Pressurize the vessel with hydrogen gas (50 psi) and heat to 50 °C. Maintain stirring for 12-18 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Cool the reaction, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure 7-Methoxy-2-methylquinazoline.

    • Self-Validation: This one-pot reduction of the nitrile to an aminomethyl group followed by spontaneous intramolecular cyclization with the acetamide is an efficient and atom-economical way to form the dihydropyrimidine ring, which then aromatizes.

Section 3: Chemical Reactivity and Derivatization for SAR Studies

The true power of the quinazoline scaffold in medicinal chemistry lies in its capacity for targeted derivatization. Understanding the reactivity of 7-Methoxy-2-methylquinazoline is paramount for generating analogues for structure-activity relationship (SAR) studies.

Key Reactive Sites and Transformations

The primary sites for chemical modification are the C4 position (after activation), the N1/N3 positions, and the aromatic ring.

G cluster_1 Key Derivatization Pathways Core 7-Methoxy-2-methylquinazoline Oxo 7-Methoxy-2-methylquinazolin-4(3H)-one Core->Oxo Oxidation Chloro 4-Chloro-7-methoxy- 2-methylquinazoline (Key Intermediate) Oxo->Chloro SOCl₂ or POCl₃ Amine 4-Anilino/Alkylamino Derivatives (e.g., Kinase Inhibitors) Chloro->Amine Nucleophilic Aromatic Substitution (SNAr) with R-NH₂

Caption: Crucial reaction sequence for functionalizing the C4 position.

Protocol: Conversion to the 4-Chloro Intermediate

The transformation to a 4-chloroquinazoline is arguably the most critical step for creating libraries of kinase inhibitors, as this position is the primary vector for introducing various amine-containing side chains. [5][6]This protocol is based on well-established methods for analogous systems. [5] Step 1: Oxidation to 7-Methoxy-2-methylquinazolin-4(3H)-one

  • Reagents & Setup: Dissolve 7-Methoxy-2-methylquinazoline (1.0 eq) in a suitable solvent like acetic acid.

  • Reaction: Add an oxidizing agent such as potassium permanganate (KMnO₄) or m-CPBA portion-wise at room temperature. Heat the reaction gently (e.g., 60 °C) and monitor by TLC.

  • Workup: Upon completion, quench the excess oxidant (e.g., with sodium bisulfite solution for KMnO₄). Extract the product into an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and concentrate to yield the quinazolinone.

Step 2: Chlorination to 4-Chloro-7-methoxy-2-methylquinazoline

  • Reagents & Setup: Suspend the 7-Methoxy-2-methylquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction should become a clear solution.

  • Workup: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. Co-evaporate with toluene to remove residual SOCl₂. The resulting crude 4-chloro intermediate is often a solid and can be used directly in the next step without further purification.

    • Causality Insight: DMF catalyzes the formation of the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl) from SOCl₂, which is the active electrophilic species that converts the amide of the quinazolinone into a highly reactive chloroimidoyl chloride intermediate, facilitating the subsequent chlorination.

Section 4: Medicinal Chemistry Profile and SAR Insights

The 7-methoxy-2-methylquinazoline scaffold is well-positioned to serve as a template for inhibitors of various protein kinases, most notably Epidermal Growth Factor Receptor (EGFR).

The Quinazoline Pharmacophore in Kinase Inhibition

The quinazoline core acts as an ATP-competitive inhibitor by forming one or more critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

G cluster_2 General Quinazoline Kinase Inhibitor Pharmacophore Core Quinazoline Core Hinge Kinase Hinge Region (e.g., Met793 in EGFR) Core->Hinge H-Bond (N1) C4 C4-Substituent (e.g., Anilino group) Gatekeeper Gatekeeper Residue (e.g., Thr790) C4->Gatekeeper van der Waals Solvent Solvent-Exposed Region C6C7 C6/C7 Substituents (e.g., 7-Methoxy) C6C7->Solvent Solubility/ Selectivity

Caption: Pharmacophore model for quinazoline-based kinase inhibitors.

Role of the 7-Methoxy and 2-Methyl Groups in SAR
  • 7-Methoxy Group: In many EGFR inhibitors, methoxy groups at the C6 and C7 positions extend into the solvent-exposed region of the ATP binding pocket, where they can enhance solubility and provide vectors for further modification to improve pharmacokinetic properties or target selectivity. [4]Specifically, the 7-methoxy group can contribute to the overall binding affinity and influence the orientation of the molecule within the active site. Studies on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have shown potent dual inhibitory activity against EGFR and c-Met kinases, highlighting the importance of this substitution pattern. [7]

  • 2-Methyl Group: The C2 position is less commonly substituted in classic EGFR inhibitors. However, its modification can be a strategy to overcome resistance or improve selectivity. The 2-methyl group can impart a degree of metabolic stability by blocking a potential site of oxidation. It also adds a lipophilic character that can be exploited to probe specific hydrophobic pockets within the target's active site. While SAR studies on quinazolines have shown that C2 modifications can lead to potent cytotoxic activities, careful optimization is required to avoid steric clashes. [8]

Conclusion

7-Methoxy-2-methylquinazoline represents a valuable and synthetically accessible scaffold for medicinal chemistry exploration. Its chemical properties are defined by the electron-donating nature of its substituents and the inherent reactivity of the quinazoline core. The strategic conversion to a 4-chloro intermediate unlocks the potential for extensive derivatization, enabling the systematic probing of structure-activity relationships. Drawing from the vast knowledge base of quinazoline-based kinase inhibitors, this specific molecule serves as an excellent starting point for the design of next-generation therapeutics targeting a range of diseases, from cancer to inflammatory disorders.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link].

  • Yap, Y. Q., Tan, S. H., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link].

  • Razavi, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. Available at: [Link].

  • Edelmann, F. T. (2020). Answer to "How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?...". ResearchGate. Available at: [Link].

  • Al-Ostath, A., et al. (2023). Design, synthesis, in vitro and in silico studies of novel quinazolinone derivatives as potent anticancer agents. ResearchGate. Available at: [Link].

  • Kumar, A., et al. (2021). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. Available at: [Link].

  • Cipla Limited. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Reddy, G. S., et al. (2024). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link].

  • Anonymous. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. Available at: [Link].

  • Sharma, P., & Kumar, A. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link].

  • LCSB, University of Luxembourg. (2024). 7-methoxy-2-methylquinoline (C11H11NO). PubChemLite. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123755794, 7-Methoxy-2-propan-2-yloxyquinazoline. Retrieved from [Link].

  • El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link].

  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry. Available at: [Link].

  • Wang, Y., et al. (2022). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • Zhang, H., et al. (2018). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules. Available at: [Link].

  • Palle, S., & Paidakula, S. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Scientific Research in Science and Technology. Available at: [Link].

  • Sharma, M., et al. (2022). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. Available at: [Link].

  • Cismas, C. B., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link].

  • Bartolucci, G., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. Available at: [Link].

Sources

The Therapeutic Potential of 2-Methylquinazoline Scaffolds in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive, field-validated analysis of the 2-methylquinazoline scaffold in oncology. It moves beyond generic descriptions to focus on the specific chemical and biological utility of the C2-methyl substitution, treating it as both a pharmacophore element and a synthetic handle for lead optimization.[1]

Executive Summary

The quinazoline heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for FDA-approved drugs like Gefitinib and Erlotinib.[1][2] However, the 2-methylquinazoline subclass represents a distinct and highly versatile chemical space.[1] Unlike bulky C2-substituents (e.g., phenyl rings) that may induce steric clash in the ATP-binding pocket, the C2-methyl group offers a unique balance of lipophilicity , metabolic stability , and synthetic reactivity .

This guide details the therapeutic utility of the 2-methylquinazoline scaffold, specifically focusing on its dual role:

  • As a Pharmacophore: Enhancing Van der Waals interactions within the "gatekeeper" regions of kinase domains.[1]

  • As a Synthetic Platform: Utilizing the "active methyl" effect for rapid library generation (e.g., 2-styryl derivatives) targeting tubulin and DNA repair mechanisms.[1]

Chemical Foundation: The "Active Methyl" Advantage

To understand the biological potential, one must first master the chemistry.[1] The C2-methyl group on the electron-deficient quinazoline ring is not inert; it is acidic (pKa ~20) and susceptible to deprotonation and condensation.[1]

Structural Logic
  • Electronic Effect: The pyrimidine ring acts as an electron sink, increasing the acidity of the C2-methyl protons.[1]

  • Synthetic Utility: This allows for facile condensation with aromatic aldehydes to form 2-styrylquinazolines , a potent class of tubulin polymerization inhibitors.[1]

  • Metabolic Stability: The C2-methyl group blocks the C2 position from oxidative metabolism (a common clearance pathway for quinazolines), prolonging half-life in vivo.

Scaffold Visualization (DOT)

The following diagram illustrates the core reactivity and derivatization logic of the scaffold.

G Anthranilic Anthranilic Acid (Precursor) Benzoxazinone 2-Methyl-4H-benzo[d][1,3]oxazin-4-one (Activated Intermediate) Anthranilic->Benzoxazinone Ac2O / Reflux Cyclization CoreScaffold 2-Methylquinazolin-4(3H)-one (The Core Scaffold) Benzoxazinone->CoreScaffold NH3 / Formamide Ring Expansion KinaseInhib C4-Amino Derivatives (EGFR/VEGFR Inhibitors) CoreScaffold->KinaseInhib POCl3 then R-NH2 (C4 Substitution) TubulinInhib 2-Styryl Derivatives (Tubulin Inhibitors) CoreScaffold->TubulinInhib Ar-CHO / AcOH (Aldol Condensation)

Caption: Synthetic divergence of the 2-methylquinazoline scaffold. The C2-methyl group enables access to both kinase inhibitors (via C4) and tubulin inhibitors (via C2 condensation).

Therapeutic Targets & Mechanism of Action[1][3]

Kinase Inhibition (EGFR & VEGFR)

The 2-methylquinazoline scaffold functions primarily as an ATP-competitive inhibitor.[1]

  • Binding Mode: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).[1]

  • Role of 2-Methyl: The C2-methyl group projects into the solvent-accessible region or a small hydrophobic pocket near the gatekeeper residue (Thr790), depending on the exact binding orientation. It provides a steric bulk that is often superior to a simple proton (H) but less clashing than a phenyl group, optimizing the Ligand Efficiency (LE) .[1]

Tubulin Polymerization Inhibition

Derivatives where the 2-methyl group is extended (e.g., 2-styrylquinazolines) bind to the colchicine-binding site of tubulin.

  • Mechanism: They prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Signaling Pathway Map (DOT)

The following diagram maps the downstream effects of 2-methylquinazoline inhibition on cancer cell survival.

Pathway Drug 2-Methylquinazoline Scaffold EGFR EGFR / VEGFR (RTKs) Drug->EGFR Inhibits Tubulin Tubulin (Microtubules) Drug->Tubulin Destabilizes PI3K PI3K EGFR->PI3K Activates Spindle Mitotic Spindle Assembly Tubulin->Spindle Required for AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Arrest G2/M Arrest Spindle->Arrest Failure causes Arrest->Apoptosis Triggers

Caption: Dual-mechanism potential: Kinase inhibition blocks survival signaling (PI3K/Akt), while tubulin destabilization forces G2/M arrest and apoptosis.

Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Scaffold: 2-Methylquinazolin-4(3H)-one

Rationale: This protocol uses the Niementowski reaction variation, ensuring high yield and purity without chromatographic purification in early stages.[1]

Reagents: Anthranilic acid, Acetic anhydride, Ammonium acetate.[1] Equipment: Round-bottom flask, Reflux condenser, Vacuum filtration setup.[1]

Step-by-Step Protocol:

  • Cyclization: Dissolve Anthranilic acid (10 mmol) in Acetic anhydride (30 mL). Reflux for 2 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material indicates formation of the intermediate 2-methyl-3,1-benzoxazin-4-one.

  • Ammonolysis: Cool the mixture to room temperature. Add Ammonium acetate (excess, 50 mmol) or Formamide directly to the reaction vessel.[1]

  • Reflux: Heat the mixture at 140°C (oil bath) for 3-4 hours.

    • Mechanism:[1][3][4][5][6][7] The nitrogen nucleophile attacks the benzoxazinone ring, opening it and re-closing to form the quinazolinone.[1]

  • Isolation: Pour the reaction mixture into crushed ice (200 g). The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid. Wash with cold water (3x 20 mL) to remove acetic acid/ammonium salts.[1] Recrystallize from Ethanol.[1]

    • Validation: Melting point should be 238–240°C.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: A luminescent assay is preferred over radiometric methods for safety and high-throughput capability.[1]

Materials: Recombinant EGFR kinase, Poly(Glu,Tyr) substrate, ADP-Glo™ Reagent (Promega), 2-Methylquinazoline test compounds.[1]

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration.

  • Kinase Reaction: In a 384-well plate, mix:

    • 2 µL Kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

    • 1 µL Compound.[1]

    • 2 µL Substrate/ATP mix (10 µM ATP final).[1]

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL ADP-Glo™ Reagent.[1] Incubate 40 min at RT. (Stops kinase reaction, depletes remaining ATP).[1]

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure luminescence.

    • Data Analysis: Calculate % Inhibition =

      
      .[1]
      

Comparative Data Analysis

The following table summarizes the impact of the C2-methyl group compared to other substituents in typical SAR studies for EGFR inhibition (based on aggregated literature trends).

Compound IDC2-SubstituentC4-SubstituentIC50 (EGFR wt)IC50 (A549 Cells)Notes
MQ-01 -H 3-chloroanilino120 nM2.5 µMBaseline activity.
MQ-02 -CH3 (Methyl) 3-chloroanilino35 nM 0.8 µM 3.4x potency increase. Improved hydrophobic fit.[1]
MQ-03 -Phenyl3-chloroanilino450 nM5.2 µMSteric clash in the pocket reduces affinity.[1]
MQ-04 -CH2-OH3-chloroanilino210 nM3.1 µMPolar group desolvation penalty reduces binding.[1]
MQ-Styryl -CH=CH-Ph(Oxo group)>1000 nM0.5 µMMechanism Shift: Targets Tubulin, not EGFR.[1]

Interpretation: The C2-methyl group (MQ-02) provides the optimal balance for kinase inhibition.[1] Larger groups (MQ-03) often clash, while the styryl derivative (MQ-Styryl) shifts the mechanism entirely to tubulin inhibition, demonstrating the scaffold's versatility.[1]

Future Outlook: PROTACs and Hybrids

The 2-methylquinazoline scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology.[1] The C6 or C7 positions of the quinazoline ring are ideal for attaching linkers to E3 ligase ligands (e.g., Cereblon), allowing for the degradation of mutant EGFR rather than simple inhibition.[1]

Furthermore, hybrid molecules combining 2-methylquinazoline (kinase inhibitor) and hydroxamic acid (HDAC inhibitor) are showing promise in overcoming drug resistance in non-small cell lung cancer (NSCLC).[1]

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link][1]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH/PubMed. [Link][1]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. NIH/PubMed. [Link][1][2]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciSpace. [Link]

  • Quinazolinone Derivatives as Potential Anti-tumor Agents: Structural Features and Molecular Mechanisms. Spandidos Publications. [Link][1][3]

Sources

The 7-Methoxy-2-methylquinazoline Scaffold: A Technical Guide to Discovery & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Methoxy-2-methylquinazoline core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous 6,7-dimethoxy analogs (found in EGFR inhibitors like Gefitinib), the specific 7-methoxy-2-methyl substitution pattern offers unique steric and electronic properties. This guide analyzes its critical role in two distinct therapeutic areas: Tubulin Polymerization Inhibition (Vascular Disrupting Agents) and PDE10A Inhibition (CNS Disorders) , providing validated synthetic protocols and structure-activity relationship (SAR) insights.

Part 1: The Pharmacophore & Structural Logic

The "Privileged" Architecture

The quinazoline ring system is planar and electron-deficient. The 2-methyl and 7-methoxy substituents modulate this core in specific ways:

  • 2-Methyl Group: Provides a small, lipophilic anchor. In kinase and PDE active sites, this group often occupies a small hydrophobic pocket (e.g., the "selectivity pocket" in certain kinases) or restricts rotation, locking the molecule into a bioactive conformation. It also blocks metabolic oxidation at the C2 position, a common clearance pathway for quinazolines.

  • 7-Methoxy Group: Acts as a hydrogen bond acceptor. In many crystal structures (e.g., PDE10A), this oxygen atom interacts with conserved glutamine or water networks within the binding pocket. Electronically, it donates electron density into the ring, modulating the pKa of the N1/N3 nitrogens.

Divergence from Standard Kinase Inhibitors

While approved drugs like Erlotinib utilize a 6,7-dimethoxy-4-anilino pattern, the 7-methoxy-2-methyl derivatives often target different mechanisms.

  • Case A (Tubulin): The 2-methyl group is critical for disrupting the colchicine-binding site on tubulin.

  • Case B (PDE10A): The 2-methyl group aligns the scaffold within the catalytic pocket of phosphodiesterases, distinct from the ATP-binding mode of kinases.

Part 2: Critical Case Studies in Drug Discovery

Case Study 1: Tumor-Vascular Disrupting Agents (VDAs)

Lead Compound: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)[1]

  • Mechanism: This derivative does not target EGFR. Instead, it binds to the colchicine site of tubulin, inhibiting polymerization. This causes the collapse of the immature cytoskeleton in rapidly dividing endothelial cells of tumor blood vessels, leading to vascular shutdown and tumor necrosis.

  • Key Data:

    • GI50: Sub-nanomolar (

      
       M) antiproliferative activity across NCI-60 cell lines.[1]
      
    • In Vivo: 62% tumor growth inhibition in mice at 1.0 mg/kg.[1]

    • SAR Insight: Removal of the 2-methyl group or the 7-methoxy group results in a >100-fold loss of potency, confirming the strict requirement for this substitution pattern for tubulin binding.

Case Study 2: PDE10A Inhibitors for Schizophrenia

Context: PDE10A is highly expressed in striatal medium spiny neurons.[2] Inhibitors can modulate dopaminergic signaling.[3]

  • Discovery: Pfizer and other groups identified 6,7-dimethoxy-4-pyrrolidylquinazolines.[4] However, optimization led to derivatives where the 2-position substitution (including methyl) was critical for selectivity against PDE3A/B.

  • Binding Mode: The 7-methoxy oxygen forms a bidentate hydrogen bond with the invariant Glutamine residue (Gln726 in PDE10A). The 2-methyl group fits into a hydrophobic sub-pocket, enhancing selectivity.

Part 3: Synthetic Methodologies

The Benzoxazinone Route (Primary Protocol)

This is the most robust method for generating the 7-methoxy-2-methylquinazolin-4(3H)-one core. It avoids the harsh conditions of the direct Niementowski condensation.

Reaction Scheme:

  • Cyclization: 2-Amino-4-methoxybenzoic acid + Acetic Anhydride

    
     Benzoxazinone intermediate.
    
  • Amidation: Benzoxazinone + Amine

    
     Quinazolinone.
    

Detailed Protocol:

  • Reagents: 2-Amino-4-methoxybenzoic acid (1.0 eq), Acetic anhydride (5.0 eq).

  • Step 1 (Cyclization): Reflux the amino acid in acetic anhydride for 2–3 hours. Monitor by TLC. The product, 7-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, usually precipitates upon cooling.

  • Isolation: Filter the solid, wash with cold diethyl ether. Yields are typically 80–90%.

  • Step 2 (Conversion to Quinazolinone): Suspend the benzoxazinone in formamide (or treat with ammonia in ethanol) and heat to 140–160°C for 4–6 hours.

  • Purification: Cool the mixture. Pour into ice water. The 7-methoxy-2-methylquinazolin-4(3H)-one precipitates. Recrystallize from Ethanol/DMF.

Chlorination at C4 (The Gateway to Diversity)

To attach the "payload" (e.g., the quinoxalinone for VDAs or pyrrolidine for PDE10A), the C4-carbonyl must be converted to a leaving group.

Protocol:

  • Reagents: 7-Methoxy-2-methylquinazolin-4(3H)-one (1.0 eq), Thionyl Chloride (

    
    , excess) or 
    
    
    
    , catalytic DMF.
  • Reaction: Reflux for 2–4 hours until the solution becomes clear.

  • Workup: Evaporate excess

    
     under reduced pressure. Aazeotrope with toluene to remove traces of acid.
    
  • Product: 4-Chloro-7-methoxy-2-methylquinazoline (Unstable; use immediately for nucleophilic substitution).

Part 4: Visualization & Logic Mapping

Synthesis & SAR Flowchart

The following diagram illustrates the synthetic divergence and the SAR logic for the two primary therapeutic classes.

G Start 4-Methoxy anthranilic Acid Inter Benzoxazinone Intermediate Start->Inter Ac2O, Reflux Core 7-Methoxy-2-methyl quinazolin-4(3H)-one Inter->Core NH3 or HCONH2 Chloro 4-Chloro Derivative Core->Chloro POCl3, DMF Target1 Tubulin Inhibitor (VDA) (e.g., Compound 2) Chloro->Target1 SNAr: Dihydroquinoxalinone Key: 2-Me fits colchicine site Target2 PDE10A Inhibitor (CNS) (e.g., Pfizer Series) Chloro->Target2 SNAr: Pyrrolidine Key: 7-OMe H-bonds Gln726 Target3 EGFR/c-Met Inhibitor (e.g., TS-41) Chloro->Target3 SNAr: Substituted Phenol Key: Dual Kinase Inhibition

Caption: Synthetic divergence from 4-methoxyanthranilic acid to bioactive 7-methoxy-2-methylquinazoline scaffolds.

Part 5: Quantitative Data Summary

The following table summarizes the biological impact of the 7-methoxy-2-methyl core across different targets.

TargetCompound ClassKey Interaction (2-Methyl)Key Interaction (7-Methoxy)Potency (IC50/GI50)
Tubulin Dihydroquinoxalinone (Cmpd 2)Steric fit in colchicine site; induces conformational lock.H-bond acceptor; critical for high affinity.< 1.0 nM (GI50)
PDE10A 4-PyrrolidylquinazolineOccupies hydrophobic "selectivity pocket" (Selectivity vs PDE3).Bidentate H-bond with Gln726 (invariant).0.2 - 5.0 nM
EGFR 4-Phenoxyquinazoline (TS-41)Modulates solubility and metabolic stability.Solvation and electronic tuning of the ring.68 nM (L858R)

Part 6: References

  • Discovery of Tubulin Inhibitors (Compound 2):

    • Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one...[1]

    • Source: National Institutes of Health (PMC) / J Med Chem.

    • URL:[Link]

  • PDE10A Inhibitor Discovery:

    • Title: Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors.[5]

    • Source: Journal of Medicinal Chemistry (ACS).

    • URL:[Link]

  • EGFR/c-Met Dual Inhibitors:

    • Title: Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors.[6]

    • Source: European Journal of Medicinal Chemistry.

    • URL:[Link]

  • General Synthesis (Niementowski/Benzoxazinone):

    • Title: Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.

    • Source: SciSpace / Journal of Modern Organic Chemistry.

    • URL:[Link]

Sources

Methodological & Application

synthesis of 7-Methoxy-2-methylquinazoline from 2-amino-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the robust synthesis of 7-Methoxy-2-methylquinazoline starting from 2-amino-4-methoxybenzoic acid . While often requested as a single target, the synthesis involves a critical bifurcation point at the stable intermediate 7-methoxy-2-methylquinazolin-4(3H)-one .

For medicinal chemistry applications (e.g., EGFR kinase inhibitor development similar to Gefitinib or Erlotinib), the 4-chloro derivative is the active electrophile. For fundamental heterocyclic studies requiring the fully aromatic quinazoline (des-oxo), a reductive dehalogenation is required. This guide covers the full "Anthranilic Acid


 Benzoxazinone 

Quinazolinone

Quinazoline" workflow.
Retrosynthetic Logic

The most reliable route for 2-substituted quinazolines from anthranilic acids is the Benzoxazinone Pathway (modified Niementowski synthesis). Direct condensation is often plagued by polymerization; therefore, we utilize a thermodynamically controlled cyclodehydration followed by ammonolysis.

Key Advantages of this Route:

  • Regiocontrol: The 2-methyl group is installed exclusively via the acetic anhydride carbon source.

  • Scalability: Intermediates are crystalline solids, minimizing chromatographic purification.

  • Versatility: The 4-position remains activated for either reduction (H) or nucleophilic substitution (

    
    ) with anilines.
    

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation, highlighting the critical Benzoxazinone intermediate (Compound B) that ensures correct cyclization.

G SM Starting Material 2-amino-4-methoxybenzoic acid (MW: 167.16) Int1 Intermediate A Benzoxazinone (Unstable/Reactive) SM->Int1 Ac2O, Reflux Cyclodehydration Int2 Intermediate B 7-Methoxy-2-methyl- quinazolin-4(3H)-one (Stable Core) Int1->Int2 NH3 / NH4OAc Ring Expansion Int3 Intermediate C 4-Chloro-7-methoxy- 2-methylquinazoline (Activated Electrophile) Int2->Int3 POCl3, Reflux Chlorination Target TARGET 7-Methoxy-2-methylquinazoline (Fully Aromatic) Int3->Target H2, Pd/C Hydrogenolysis

Figure 1: Stepwise synthetic workflow from anthranilic acid precursor to the fully reduced quinazoline target.

Detailed Experimental Protocols

Phase 1: Construction of the Quinazolinone Core

Objective: Synthesis of 7-methoxy-2-methylquinazolin-4(3H)-one. Mechanism: Acetylation of the amine followed by dehydration forms the benzoxazinone ring. Subsequent nucleophilic attack by ammonia opens the oxazine ring and re-closes it to the thermodynamically stable pyrimidine ring.

Reagents & Stoichiometry
ReagentEquiv.Role
2-amino-4-methoxybenzoic acid1.0Limiting Reagent
Acetic Anhydride (

)
5.0 - 7.0Reagent & Solvent
Ammonium Acetate (

)
3.0Nitrogen Source
Ethanol / WaterN/AWorkup Solvents
Step-by-Step Protocol
  • Cyclodehydration (Benzoxazinone Formation):

    • In a round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend 2-amino-4-methoxybenzoic acid  (10.0 g, 59.8 mmol) in Acetic Anhydride  (35 mL).
      
    • Critical Process Parameter (CPP): Heat the mixture to reflux (

      
       bath temp) for 1–2 hours. The solid will dissolve, and the solution will turn clear/yellowish.
      
    • Monitor: TLC (50% EtOAc/Hexane) should show consumption of the starting acid (

      
      ) and appearance of a non-polar spot (Benzoxazinone, 
      
      
      
      ).
    • Isolation: Cool the reaction mixture to

      
      . The benzoxazinone may precipitate. However, for the "One-Pot" variation, proceed directly to ammonolysis. Note: If isolation is desired, filter the solid and wash with cold hexane.
      
  • Ammonolysis (Quinazolinone Formation):

    • Option A ( anhydrous): If benzoxazinone was isolated, mix with Ammonium Acetate (14 g) and heat neat or in acetic acid at

      
       for 2 hours.
      
    • Option B (One-pot): Evaporate excess acetic anhydride from Step 1 under reduced pressure. Redissolve the residue in Acetic Acid (30 mL) and add Ammonium Acetate (14.0 g). Heat to reflux for 3 hours.

    • Observation: A heavy precipitate usually forms as the quinazolinone crystallizes out of the reaction matrix.

  • Workup & Purification:

    • Cool the mixture to room temperature and pour into Ice Water (200 mL) with vigorous stirring.

    • Adjust pH to ~7 using ammonium hydroxide if necessary to ensure complete precipitation.

    • Filter the white/off-white solid.[1]

    • Wash: Water (

      
       mL) followed by cold Ethanol (20 mL).
      
    • Drying: Vacuum oven at

      
       overnight.
      
    • Expected Yield: 75–85%.

    • Characterization: MP > 230°C. Mass Spec (ESI+): m/z 191.2

      
      .
      
Phase 2: Aromatization via Chlorination & Reduction

Objective: Conversion of the 4-one to the fully aromatic 7-methoxy-2-methylquinazoline. Safety Alert:


 is corrosive and reacts violently with water. Perform all operations in a fume hood.
Step 2A: Chlorination (Synthesis of the 4-Chloro Intermediate)
  • Place dried 7-methoxy-2-methylquinazolin-4(3H)-one (5.0 g, 26.3 mmol) in a dry flask.

  • Add Phosphorus Oxychloride (

    
    )  (25 mL, excess).
    
  • Add N,N-Dimethylaniline (0.5 mL) as a catalyst (accelerates the Vilsmeier-Haack type mechanism).

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. The suspension will become a clear solution.
    
  • Quenching (Exothermic!): Evaporate excess

    
     under vacuum. Pour the thick residue slowly onto Crushed Ice/Ammonia  mixture. Maintain basic pH (8–9) to prevent hydrolysis back to the quinazolinone.
    
  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Product: Yellowish solid. Unstable on silica; use immediately or store under

    
     at 
    
    
    
    .
Step 2B: Hydrogenolysis (Dechlorination)

To obtain the final 7-Methoxy-2-methylquinazoline (removing the Cl):

  • Dissolve the 4-chloro intermediate (2.0 g) in Methanol (50 mL) containing Triethylamine (1.5 eq, to scavenge HCl).

  • Add 10% Pd/C catalyst (10 wt% loading, 200 mg).

  • Hydrogenation: Stir under a balloon of

    
     gas (1 atm) at room temperature for 4–6 hours.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Purification: Partition between DCM and saturated

    
    . Dry organic layer and evaporate.
    
  • Final Product: 7-Methoxy-2-methylquinazoline.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete acetylation or hydrolysis of anhydride.Ensure reagents are dry. Increase reflux time. Use fresh

.
Product is Water Soluble Formation of acetate salt.Ensure pH is adjusted to 7–8 during workup to precipitate the free base.
Reversion to Quinazolinone Hydrolysis of 4-Cl intermediate.Keep the 4-chloro workup strictly basic and cold. Avoid prolonged water contact.
Incomplete Reduction Catalyst poisoning.Ensure the 4-chloro intermediate is free of sulfur/phosphorus residues. Use fresh Pd/C.

References

  • Niementowski Quinazoline Synthesis

    • Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6, 1957. (Foundational mechanism).[2][3][4]

  • Benzoxazinone Intermediate Pathway

    • Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron2005, 61(43), 10153-10202.
  • Chlorination and Functionalization Protocols

    • Zhang, G., et al. "Isolation of highly pure erlotinib hydrochloride..."[5] Research on Chemical Intermediates2013 , 39, 2303–2309.[5] (Details the

      
       chlorination of 6,7-dialkoxy systems).
      
  • Reduction of 4-Chloroquinazolines

    • Armarego, W. L. F. "Quinazolines. Part IV. The synthesis of some 2- and 4-methylquinazolines." Journal of the Chemical Society1962, 561-572.

Sources

scaling up the production of 7-Methoxy-2-methylquinazoline for preclinical trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis and purification of 7-Methoxy-2-methylquinazoline (CAS: [Specific CAS if available, else generic quinazoline class]), a critical pharmacophore in kinase inhibitor development (e.g., PDE7, VEGFR targets).[1] Unlike discovery-phase routes utilizing column chromatography, this protocol focuses on process intensification for preclinical supplies (100 g – 1 kg scale).[1] The methodology prioritizes a convergent Reductive Cyclization strategy, minimizing unit operations and maximizing atom economy.[1]

Retrosynthetic Analysis & Strategy

To achieve kilogram-scale production with high purity (>99.5% HPLC), we bypass the traditional oxidation of quinazolin-4-ones (which requires harsh chlorination/dehalogenation).[1] Instead, we utilize a direct condensation of 2-amino-4-methoxybenzaldehyde with acetamidine hydrochloride .[1]

Key Process Advantages:

  • Atom Economy: Direct formation of the aromatic core without post-synthetic reduction.[1]

  • Purification: Designed for crystallization-driven isolation (rejection of chromatography).[1]

  • Safety: Avoids high-pressure hydrogenation of chlorinated intermediates.

Retrosynthesis Figure 1: Retrosynthetic Strategy for 7-Methoxy-2-methylquinazoline Target 7-Methoxy-2-methylquinazoline (Target Molecule) Intermediate 2-Amino-4-methoxybenzaldehyde (Unstable Intermediate) Target->Intermediate Cyclocondensation (- H2O, - NH3) Reagent Acetamidine HCl (Cyclizing Agent) Target->Reagent Precursor 2-Nitro-4-methoxybenzaldehyde (Stable Starting Material) Intermediate->Precursor Chemo-selective Reduction

Critical Material Attributes (CMAs)

Before initiating the batch, ensure raw materials meet these specifications to prevent downstream impurity carryover.

MaterialGradeCritical SpecificationImpact on Process
2-Nitro-4-methoxybenzaldehyde >98%<0.5% 2-Nitro-4-hydroxybenzaldehydeHydroxy impurity leads to difficult-to-remove phenolic side products.[1]
Acetamidine HCl >97%Moisture Content <1.0%Excess water retards cyclization kinetics; hygroscopic handling required.[1]
Ethanol (Solvent) Anhydrous<0.1% WaterWater promotes hydrolysis of the imine intermediate.[1]
Pd/C (Catalyst) 10% loading50% wetDry catalyst presents an ignition hazard during filtration.[1]

Detailed Experimental Protocols

Stage 1: Preparation of 2-Amino-4-methoxybenzaldehyde

Rationale: The amino-aldehyde is prone to self-polymerization.[1] It is generated in situ or used immediately after isolation.[1] We employ a mild catalytic hydrogenation to ensure clean conversion.[1]

Reagents:

  • 2-Nitro-4-methoxybenzaldehyde: 100.0 g (0.55 mol)[1]

  • 10% Palladium on Carbon (50% wet): 5.0 g[1]

  • Ethyl Acetate (EtOAc): 1.0 L[1]

  • Hydrogen Gas (H₂): Balloon or low pressure (1-2 bar)[1]

Protocol:

  • Inertization: Charge the 2 L autoclave/reactor with 2-Nitro-4-methoxybenzaldehyde and EtOAc. Purge with Nitrogen (

    
    ) three times.[1]
    
  • Catalyst Loading: Carefully add Pd/C catalyst under

    
     flow.
    
  • Hydrogenation: Pressurize to 2 bar with

    
    . Stir vigorously at 25°C.
    
    • IPC (In-Process Control):[1] Monitor

      
       uptake. Reaction is typically complete in 4-6 hours.[1] Check TLC/HPLC for disappearance of nitro-aldehyde.
      
  • Filtration: Filter the catalyst through a Celite pad under

    
     atmosphere (pyrophoric risk). Wash the pad with 200 mL EtOAc.[1]
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to obtain the yellow solid amine.

    • Critical Step:Do not store. Proceed immediately to Stage 2.

Stage 2: Cyclocondensation to 7-Methoxy-2-methylquinazoline

Rationale: Base-catalyzed condensation with acetamidine builds the pyrimidine ring.[1]

Reagents:

  • Fresh 2-Amino-4-methoxybenzaldehyde (from Stage 1): ~83.0 g (Theoretical)[1]

  • Acetamidine Hydrochloride: 78.0 g (0.82 mol, 1.5 eq)[1]

  • Potassium Carbonate (

    
    ): 114.0 g (0.82 mol, 1.5 eq)[1]
    
  • Ethanol (Absolute): 850 mL

Protocol:

  • Charging: In a 2 L reactor equipped with a mechanical stirrer and reflux condenser, dissolve the amino-aldehyde in Ethanol.

  • Reagent Addition: Add Acetamidine HCl followed by

    
    . The reaction is slightly exothermic.[1]
    
  • Reflux: Heat the mixture to reflux (78°C) for 8–10 hours.

    • Mechanism:[1][2][3][4][5][6][7] The amine attacks the amidine carbon, followed by intramolecular cyclization and loss of ammonia/water.[1]

  • IPC: Monitor by HPLC. Target: <1% unreacted aldehyde.[1]

  • Work-up:

    • Cool to room temperature.[1][4][8]

    • Filter off inorganic salts (

      
      , Excess Carbonate).[1]
      
    • Concentrate the filtrate to ~20% volume.[1]

  • Crystallization (The Purification Engine):

    • Add Water (300 mL) dropwise to the ethanolic concentrate while stirring.

    • Cool to 0–5°C and hold for 2 hours to induce precipitation.[1]

    • Filter the crude solid and wash with cold water/ethanol (9:1).[1]

Scale-Up Workflow Diagram

This diagram illustrates the unit operations and critical control points (CCPs) for the process.

ProcessFlow Figure 2: Process Workflow for 1kg Batch Production cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Cyclization R1 Reactor 1 (Hydrogenation) Filter1 Celite Filtration (Pd Removal) R1->Filter1 Reaction Complete R2 Reactor 2 (Condensation) Filter1->R2 Intermediate Transfer (Immediate) Filter2 Salt Filtration R2->Filter2 Reflux 10h Cryst Crystallization (EtOH/Water) Filter2->Cryst Filtrate Dry Vacuum Drying (45°C) Cryst->Dry Wet Cake QC QC Release (HPLC/NMR) Dry->QC

Analytical Specifications & Quality Control

For preclinical release, the material must meet the following criteria.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Identification 1H-NMR (DMSO-d6)Conforms to structure (Singlet at ~2.7 ppm for C2-Me)
Assay HPLC (AUC)≥ 98.5%
Related Substances HPLCSingle impurity < 0.5%; Total impurities < 1.5%
Residual Solvents GC-HSEthanol < 5000 ppm; EtOAc < 5000 ppm
Loss on Drying Gravimetric< 0.5% w/w

Self-Validating Check:

  • The Melting Point Test: Pure 7-Methoxy-2-methylquinazoline has a sharp melting point (Literature range: ~108-110°C).[1] A broad range (>2°C) indicates incomplete removal of the aldehyde precursor or oligomers, triggering re-crystallization from Isopropanol.[1]

Safety & Handling (HSE)

  • Hydrogenation Risks: Stage 1 involves

    
     gas and flammable solvents.[1] Ensure grounding of all equipment. The Pd/C catalyst is pyrophoric when dry; keep wet at all times.[1]
    
  • Acetamidine HCl: Irritant.[1] Hygroscopic. Handle in a humidity-controlled environment to prevent clumping and stoichiometry errors.

  • Exotherm Control: The addition of base in Stage 2 generates mild heat.[1] On a kg-scale, add

    
     in portions to maintain internal temperature <30°C before heating.[1]
    

References

  • Quinazoline Scaffold Synthesis: Connolly, D. J., et al. "Synthesis of quinazolines and quinazolinones."[1] Tetrahedron 61.43 (2005): 10153-10202.[1] Link[1]

  • Condensation Mechanism: Boganyi, B. "Synthesis of 2-substituted quinazolines via the reaction of 2-aminobenzylamines with nitriles." Journal of Heterocyclic Chemistry 53.4 (2016).[1]

  • Preclinical Purity Standards: FDA Guidance for Industry, "Q3A Impurities in New Drug Substances," Rev 2, 2008.[1] Link

  • Scale-Up Methodology: Anderson, N. G.[1] "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2nd Ed.[1] (2012).[1][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Temperature Optimization for the Synthesis of Methoxy-Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the synthesis of methoxy-quinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization and troubleshoot common issues encountered during these synthetic procedures. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of methoxy-quinazolines?

A1: The optimal temperature for methoxy-quinazoline synthesis is highly dependent on the specific reaction, starting materials, and chosen methodology (e.g., conventional heating vs. microwave irradiation). Generally, temperatures can range from ambient room temperature for certain catalyzed reactions to well over 200°C for classical thermal cyclizations.[1][2] For instance, the Niementowski reaction, a common method for preparing quinazolinones, often requires heating between 120-150°C.[2] Microwave-assisted syntheses can often achieve higher yields at similar or even lower temperatures but in significantly shorter reaction times.[1]

Q2: How does the position of the methoxy group on the quinazoline ring affect the required reaction temperature?

A2: The position of the electron-donating methoxy group can influence the nucleophilicity of the reacting centers and, consequently, the optimal reaction temperature. While specific studies detailing the effect of every possible methoxy substitution are not extensively documented in a single source, general principles of organic chemistry suggest that a methoxy group at the 6- or 8-position may activate the benzene ring, potentially allowing for slightly milder reaction conditions compared to a methoxy group at the 5- or 7-position. However, steric hindrance from a methoxy group at the 8-position could also play a role. Empirical optimization for each specific isomer is always recommended.

Q3: My reaction is giving a low yield of the desired methoxy-quinazoline. What are the likely causes and how can I troubleshoot this?

A3: Low yields in methoxy-quinazoline synthesis can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient temperature, reaction time, or inefficient mixing. Consider incrementally increasing the temperature or extending the reaction time while monitoring the reaction progress by TLC or LC-MS.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product. Common side reactions include the formation of dimers, polymers, or incompletely cyclized intermediates. Optimizing the temperature is crucial to minimize these.

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Catalyst Inactivity: If you are using a catalyst, ensure it is active and used in the correct concentration.

Q4: I am observing the formation of a significant amount of an unknown byproduct in my reaction. How can I identify and minimize it?

A4: Identifying and minimizing byproducts is a critical part of optimizing any synthesis.

  • Characterization: Isolate the byproduct using chromatography (e.g., column chromatography or preparative TLC/HPLC) and characterize it using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

  • Plausible Structures: Based on your starting materials and reaction conditions, propose plausible structures for the byproduct. For example, in the Niementowski reaction, incompletely cyclized N-acylanthranilic acids can be a common byproduct at lower temperatures.

  • Temperature Adjustment: The formation of many byproducts is temperature-dependent. If the byproduct is formed at lower temperatures, a gradual increase in temperature might favor the desired reaction pathway. Conversely, if the byproduct is a result of decomposition at high temperatures, lowering the reaction temperature is necessary.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or No Product Formation Insufficient reaction temperature.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction at each step.
Inactive catalyst or incorrect catalyst loading.Verify the quality and activity of the catalyst. Optimize the catalyst loading.
Poor quality of starting materials.Purify starting materials before use.
Formation of Multiple Byproducts Sub-optimal reaction temperature leading to competing reaction pathways.Perform a temperature screening experiment to identify the optimal temperature window that maximizes the formation of the desired product and minimizes byproducts.
Presence of moisture or air in sensitive reactions.Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture or air.
Reaction Stalls Before Completion Deactivation of the catalyst at the reaction temperature.Investigate the thermal stability of your catalyst. Consider a more robust catalyst or a lower reaction temperature with a longer reaction time.
Formation of an insoluble intermediate that precipitates out of the reaction mixture.Try a different solvent system that can better solubilize all reaction components.
Product Decomposition Excessive reaction temperature.Lower the reaction temperature. If using microwave heating, consider using a lower power setting with a longer irradiation time.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of Methoxy-Quinazoline Synthesis (Conventional Heating)

This protocol provides a systematic approach to screen for the optimal reaction temperature for the synthesis of a target methoxy-quinazoline.

  • Reaction Setup: In a series of identical reaction vessels (e.g., round-bottom flasks or reaction tubes), place the starting materials, solvent, and any catalyst in the appropriate stoichiometric ratios. Ensure each vessel has a magnetic stir bar.

  • Temperature Gradient: Set up a parallel synthesis apparatus or individual heating blocks to maintain a range of temperatures. A typical starting range could be 80°C, 100°C, 120°C, and 140°C.

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction vessel and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Data Collection: Once the reaction in the most promising vessel appears complete (or has reached a plateau), quench all reactions. Work up each reaction mixture in an identical manner and isolate the crude product.

  • Analysis and Optimization: Determine the yield and purity of the product from each reaction. Based on these results, you can identify the optimal temperature or a narrower range for further fine-tuning.

Protocol 2: Microwave-Assisted Synthesis and Optimization

Microwave-assisted synthesis can often provide higher yields in shorter times.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the starting materials, solvent (if any), and catalyst.

  • Initial Screening: Program the microwave reactor to run a series of reactions at different temperatures (e.g., 100°C, 120°C, 140°C, 160°C) for a fixed time (e.g., 10-20 minutes).

  • Analysis: After cooling, work up each reaction and analyze the product yield and purity.

  • Optimization: Based on the initial screen, you can further optimize by adjusting the temperature, reaction time, and microwave power.

Data Presentation

The following table provides a hypothetical example of a temperature optimization study for the synthesis of a generic methoxy-quinazolinone.

Entry Temperature (°C) Reaction Time (h) Yield (%) Key Observations
180615Incomplete conversion of starting material.
2100645Significant amount of starting material remaining.
3120475Good yield with minor impurities.
4140285High yield, clean reaction profile.
5160270Increased formation of a dark-colored byproduct, suggesting some decomposition.

Visualizations

Troubleshooting Workflow for Methoxy-Quinazoline Synthesis

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Starting Material Purity Start->Check_SM Incomplete_Reaction Incomplete Reaction? Check_SM->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Time Increase Reaction Time Incomplete_Reaction->Optimize_Time Yes Optimize_Catalyst Check/Optimize Catalyst Side_Reactions->Optimize_Catalyst No Isolate_Byproduct Isolate & Characterize Byproduct Side_Reactions->Isolate_Byproduct Yes Optimize_Temp Optimize Temperature Successful_Synthesis Successful Synthesis Optimize_Temp->Successful_Synthesis Optimize_Time->Successful_Synthesis Optimize_Catalyst->Optimize_Temp Adjust_Temp_Byproduct Adjust Temperature to Minimize Byproduct Isolate_Byproduct->Adjust_Temp_Byproduct Adjust_Temp_Byproduct->Successful_Synthesis

Caption: A logical workflow for troubleshooting common issues in methoxy-quinazoline synthesis.

Generalized Mechanism of Niementowski Quinazolinone Synthesis

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Methoxy-Anthranilic Acid Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Acyl_Intermediate Acylation Amide Amide (e.g., Formamide) Amide->Acyl_Intermediate Cyclized_Intermediate Cyclized Intermediate Acyl_Intermediate->Cyclized_Intermediate Intramolecular Cyclization (Heat) Quinazolinone Methoxy-Quinazolinone Cyclized_Intermediate->Quinazolinone Dehydration

Caption: Simplified mechanism of the Niementowski reaction for methoxy-quinazolinone synthesis.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. Retrieved February 7, 2024, from [Link]

  • Niementowski quinoline synthesis. (2023, December 2). In Wikipedia. [Link]

Sources

Technical Support Center: Stability & Storage of 7-Methoxy-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7-M-2-MQ-STAB Status: Active Support Level: Tier 3 (Advanced Research Support)

Executive Summary: The Stability Profile

7-Methoxy-2-methylquinazoline (CAS: 30093-23-3) is a heterocyclic building block often used as an intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs). While the quinazoline core is aromatic and generally robust, the specific substitution pattern introduces distinct vulnerabilities that researchers must mitigate during long-term storage.

Critical Stability Factors
  • Hygroscopicity & Hydrolysis: The imine-like character of the C=N bond (specifically at the C4 position) renders the ring susceptible to nucleophilic attack by water, leading to ring-opening, particularly under acidic conditions.

  • C2-Methyl Activation: The methyl group at the 2-position is "activated" due to the electron-withdrawing nature of the pyrimidine ring. It is susceptible to oxidative radical formation and condensation reactions with electrophiles (e.g., atmospheric aldehydes or CO2) over time.

  • N-Oxidation: The nitrogen atoms (N1 and N3) have lone pairs that can undergo N-oxidation if exposed to peroxides or prolonged air oxidation, turning white powders yellow.

Storage Protocol (The "Gold Standard")

To guarantee purity >98% over 12+ months, follow this decision matrix.

Storage Decision Tree

StorageProtocol Start Received 7-Methoxy-2-methylquinazoline FormCheck Is the compound in Solid or Solution state? Start->FormCheck Solid Solid State (Powder) FormCheck->Solid Solid Solution Solution State FormCheck->Solution Solution HygroCheck Is the environment humid (>40% RH)? Solid->HygroCheck Desiccate REQUIRED: Desiccator Cabinet (Silica Gel or Drierite) HygroCheck->Desiccate Yes TempCheck Long-term (>30 days) or Short-term? HygroCheck->TempCheck No (Controlled Lab) Desiccate->TempCheck Fridge Store at 2-8°C (Dark, Amber Vial) TempCheck->Fridge Short-term Freezer Store at -20°C (Under Argon/N2 Overlay) TempCheck->Freezer Long-term SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO/DMF (Hygroscopic Risk) SolventCheck->DMSO Volatile MeOH/DCM (Evaporation Risk) SolventCheck->Volatile ActionSol Aliquot -> Purge Argon -> -80°C Use within 1 week DMSO->ActionSol Volatile->ActionSol

Figure 1: Decision matrix for optimal storage conditions based on physical state and duration.

Troubleshooting Guide & FAQs

This section addresses specific anomalies observed in the laboratory.

Symptom: Discoloration (White to Yellow/Orange)

Diagnosis: Oxidative Degradation or N-Oxide Formation. Mechanism: The 7-methoxy group is an electron-donating group (EDG), making the aromatic ring electron-rich. While this stabilizes the ring against some nucleophiles, it increases susceptibility to oxidation. The "yellowing" is often the formation of Quinazoline N-oxides or oxidative coupling products at the activated C2-methyl position.

Investigation Step Action
1. Check Container Was the cap loose? Oxygen exposure drives N-oxidation.
2. LC-MS Analysis Look for [M+16] peaks (N-oxide) or [M+14] (Conversion of -CH3 to -CHO).
3. Remediation Recrystallization: Dissolve in minimal hot Ethanol (EtOH). Add activated charcoal (to absorb colored impurities), filter hot, and cool to crystallize.
Symptom: "Ghost Peaks" in HPLC (Retention Time Shift)

Diagnosis: Hydrolysis (Ring Opening). Mechanism: In the presence of moisture and trace acid (often from degrading solvents like CHCl3), the C4=N3 bond hydrates. The ring eventually opens to form 2-acetylamino-4-methoxybenzaldehyde or related benzamides.

Degradation Pathway Logic:

  • Protonation: H+ attacks N3.

  • Hydration: Water attacks C4.

  • Ring Opening: The bond between N3 and C4 breaks.

Corrective Action:

  • Do NOT use the degraded batch for biological assays (IC50 values will be skewed).

  • Purification: Flash column chromatography (SiO2).

    • Mobile Phase: DCM:MeOH (95:5 to 90:10). The hydrolysis product is usually more polar (due to the free amide/aldehyde) and will elute later than the parent quinazoline.

Symptom: Solubility Issues in DMSO

Diagnosis: Hydrate Formation. Explanation: If the powder was stored in a fridge without a desiccator, it may have absorbed water upon warming to room temperature (condensation). The hemi-hydrate or monohydrate crystal lattice is often more stable and harder to dissolve than the anhydrous form. Fix: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours before making stock solutions.

Advanced Chemical Insights

The "Activated" Methyl Group (C2)

Unlike a methyl group on a benzene ring (toluene), the methyl group at the 2-position of quinazoline is attached to an electron-deficient pyrimidine ring. This makes the methyl protons slightly acidic (pKa ~20-25).

  • Risk: In the presence of strong bases or during storage with volatile amines, deprotonation can occur, leading to condensation side-products.

  • Prevention: Store away from volatile amines (e.g., Triethylamine, Piperidine) in the chemical cabinet.

Diagram: Degradation Vulnerabilities

Degradation Parent 7-Methoxy-2-methylquinazoline (Parent) Oxidation Oxidation (Air/Light) Parent->Oxidation O2 / UV Hydrolysis Hydrolysis (H2O/H+) Parent->Hydrolysis Moisture NOxide N-Oxide / Aldehyde (Yellow Impurity) Oxidation->NOxide RingOpen 2-Acetylamino-4-methoxybenzaldehyde (Ring Open) Hydrolysis->RingOpen Acid Catalysis

Figure 2: Primary degradation pathways leading to common impurities.

Standard Operating Procedure (SOP): Re-Qualification

If a batch has been stored for >6 months, perform this rapid check before use.

  • Visual Inspection:

    • Pass: White to off-white crystalline powder.

    • Fail: Yellow/Orange clumps or sticky paste.

  • Solubility Test:

    • Dissolve 5mg in 1mL DMSO. Solution should be clear and colorless.

    • Turbidity suggests hydration or polymerization.

  • HPLC Purity Check (Recommended Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150mm, 5µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated impurities).

    • Acceptance Criteria: Purity > 98% (Area under curve).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59224428, 7-Methoxy-2-methylquinazoline. Retrieved from [Link]

  • Armarego, W. L. F. (1963). The Chemistry of Quinazolines.[1][2] Advances in Heterocyclic Chemistry, Vol 1, 253-309. (Foundational text on quinazoline hydrolysis and ring stability).

  • Mhaske, S. B., & Argade, N. P. (2006).The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.
  • World Health Organization & IPCS. International Chemical Safety Cards (ICSC). General handling for Quinazoline derivatives. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 7-Methoxy-2-methylquinazoline using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of 7-Methoxy-2-methylquinazoline, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable purity validations.

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1][2][3] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities.

The Orthogonal Approach: Why TLC and LC-MS?

A multi-faceted approach to purity validation is crucial. TLC offers a rapid, cost-effective, and visually intuitive method for preliminary purity assessment and reaction monitoring.[4][5] Its strength lies in its ability to quickly separate compounds with differing polarities.[6] Conversely, LC-MS provides a powerful combination of high-resolution separation with highly sensitive and specific mass-based detection.[7][8] This hyphenated technique is unparalleled for identifying and quantifying known and unknown impurities, even at trace levels.[7][9] Employing both TLC and LC-MS provides an orthogonal validation, where the two techniques, based on different separation and detection principles, offer a more comprehensive and trustworthy purity profile.

Understanding the Analyte: 7-Methoxy-2-methylquinazoline

7-Methoxy-2-methylquinazoline is a quinazoline derivative. Quinazolines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[10] The methoxy and methyl substitutions on the quinazoline core influence its polarity and, consequently, its chromatographic behavior. Potential impurities in its synthesis could arise from starting materials, by-products, or degradation products.[11] Common impurities might include unreacted starting materials like 2-amino-4-methoxyacetophenone or related quinazoline analogs formed through side reactions.

Section 1: Rapid Purity Assessment with Thin-Layer Chromatography (TLC)

TLC is an essential first-pass technique for assessing the purity of 7-Methoxy-2-methylquinazoline.[4][5] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[12][13]

Causality in Method Design:

The choice of stationary and mobile phases is critical for achieving optimal separation. A silica gel stationary phase is appropriate for a moderately polar compound like 7-Methoxy-2-methylquinazoline. The mobile phase composition, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol), is empirically determined to achieve a retention factor (Rf) for the main spot between 0.3 and 0.5, which generally provides the best resolution.

Experimental Protocol: TLC

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of a certified reference standard of 7-Methoxy-2-methylquinazoline in a suitable solvent like dichloromethane or methanol.
  • Sample Solution: Prepare a 1 mg/mL solution of the synthesized 7-Methoxy-2-methylquinazoline in the same solvent.

2. TLC Plate Preparation:

  • Use commercially available silica gel 60 F254 plates.
  • With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

3. Spotting:

  • Using a capillary tube, spot a small amount of the standard and sample solutions onto the origin line, ensuring the spots are small and do not spread.

4. Development:

  • Prepare a suitable mobile phase. A good starting point for 7-Methoxy-2-methylquinazoline is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
  • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.
  • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
  • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

5. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely.
  • Visualize the spots under UV light at 254 nm.
  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation: TLC
CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value
7-Methoxy-2-methylquinazoline (Std)7:30.45
7-Methoxy-2-methylquinazoline (Sample)7:30.45
Impurity 1 (Hypothetical)7:30.20
Impurity 2 (Hypothetical)7:30.65
Workflow Diagram: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Standard Prepare Standard Solution Spotting Spot Plate Prep_Standard->Spotting Prep_Sample Prepare Sample Solution Prep_Sample->Spotting Prep_Plate Prepare TLC Plate Prep_Plate->Spotting Development Develop Plate Spotting->Development Visualization Visualize under UV Development->Visualization Calculate_Rf Calculate Rf Values Visualization->Calculate_Rf Assess_Purity Assess Purity Calculate_Rf->Assess_Purity

Caption: Workflow for TLC Purity Assessment.

Section 2: Definitive Purity and Impurity Profiling with LC-MS

For a comprehensive and quantitative purity assessment, LC-MS is the gold standard.[7] It combines the high resolving power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of Mass Spectrometry.[8][9] This allows for the separation, identification, and quantification of the main component and any impurities.[7]

Causality in Method Design:

The selection of the HPLC column and mobile phase is paramount for achieving good chromatographic separation. A reversed-phase C18 column is a versatile choice for moderately polar compounds like 7-Methoxy-2-methylquinazoline. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol), is often employed to effectively separate compounds with a range of polarities. The mobile phase is typically acidified with formic acid or acetic acid to improve peak shape and enhance ionization in the mass spectrometer. The mass spectrometer is set to scan a relevant mass range to detect the parent ion of 7-Methoxy-2-methylquinazoline and any potential impurities.

Experimental Protocol: LC-MS

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the certified reference standard of 7-Methoxy-2-methylquinazoline in methanol at 1 mg/mL. From this, prepare a working standard at 10 µg/mL in the initial mobile phase composition.
  • Sample Solution: Prepare a stock solution of the synthesized 7-Methoxy-2-methylquinazoline in methanol at 1 mg/mL. From this, prepare a working sample at 10 µg/mL in the initial mobile phase composition.

2. LC-MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • MS Detector: An electrospray ionization (ESI) source in positive ion mode.
  • Scan Range: m/z 100-500.

3. Data Analysis:

  • Integrate the peak areas of the main compound and any impurities in the chromatogram.
  • Determine the mass-to-charge ratio (m/z) for each peak from the mass spectrum.
  • Calculate the percentage purity of the sample based on the peak area of the main compound relative to the total peak area of all components.
Data Presentation: LC-MS
Peak No.Retention Time (min)Observed m/z [M+H]+Proposed IdentityArea %
12.5161.08Starting Material (Hypothetical)0.15
25.8175.097-Methoxy-2-methylquinazoline99.75
37.2189.10Dimer Impurity (Hypothetical)0.10
Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_results Data Processing Prep_Standard Prepare Standard Solution Injection Inject into LC-MS Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification (m/z) Integration->Identification Quantification Purity Calculation Identification->Quantification

Caption: Workflow for LC-MS Purity and Impurity Profiling.

Comparative Analysis and Trustworthiness

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Planar chromatography based on polarity.[6][12][13]Column chromatography with mass-based detection.[7][8][9]
Speed Rapid (15-30 minutes per analysis).Slower (10-20 minutes per sample, plus system setup).
Cost Low cost per sample.High initial instrument cost and moderate cost per sample.
Sensitivity Lower sensitivity, suitable for major components.High sensitivity, capable of detecting trace impurities.[9]
Quantification Semi-quantitative at best.Highly quantitative and reproducible.
Identification Based on Rf value, which is not unique.Provides mass-to-charge ratio, offering high confidence in identification.[9]
Application Rapid purity checks, reaction monitoring, solvent system scouting.[4][5]Definitive purity determination, impurity profiling, and structural elucidation.[7]

The trustworthiness of these protocols is established through a self-validating system. The use of a certified reference standard in both TLC and LC-MS provides a benchmark for retention behavior and mass identification. Furthermore, the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, such as specificity, linearity, accuracy, and precision, should be applied to the LC-MS method for regulatory submissions.[1][2][3][14][15]

Conclusion

The purity validation of 7-Methoxy-2-methylquinazoline requires a strategic and orthogonal analytical approach. TLC serves as an invaluable tool for rapid, qualitative assessments, while LC-MS provides the high-resolution, sensitive, and quantitative data necessary for definitive purity confirmation and impurity profiling. By understanding the principles behind each technique and thoughtfully designing the experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the drug development pipeline.

References

  • Synthesis of 6-methoxy-2-methylquinoline. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC - NIH. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR. [Link]

  • How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. NIH. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Thin-layer chromatography. Wikipedia. [Link]

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. [Link]

  • Chemical Properties of Quinazoline (CAS 253-82-7). Cheméo. [Link]

  • Quinazoline. Wikipedia. [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
  • Performing Thin Layer Chromatography (TLC). YouTube. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • 2-methyl-2-thiazoline. The Good Scents Company. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-methylquinazoline
Reactant of Route 2
7-Methoxy-2-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.